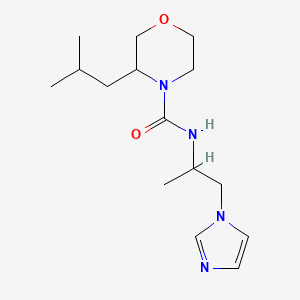
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone, also known as DMIE, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用機序
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone exerts its biological activity through its interaction with specific molecular targets. In anticancer activity, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral activity, this compound has been found to inhibit the replication of viruses by blocking viral RNA synthesis. In catalysis, this compound acts as a chiral ligand to control the stereochemistry of the reaction.
Biochemical and physiological effects:
This compound has been found to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological systems. However, further studies are required to determine the exact effects of this compound on different biological systems.
実験室実験の利点と制限
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone has several advantages as a research tool, including its simple synthesis method, high purity, and low toxicity profile. However, this compound has some limitations, including its limited solubility in water, which can affect its bioavailability in biological systems.
将来の方向性
Future research on 2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone could focus on its potential applications in drug discovery, material science, and catalysis. In drug discovery, this compound could be further studied for its anticancer and antiviral activities, and its mechanism of action could be elucidated. In material science, this compound could be used as a building block for the synthesis of novel metal-organic frameworks with unique properties. In catalysis, this compound could be used as a ligand for the synthesis of new chiral catalysts with improved efficiency and selectivity.
Conclusion:
This compound is a promising chemical compound with potential applications in various fields. Its simple synthesis method, low toxicity profile, and biological activity make it a valuable research tool. Further studies are required to fully understand the mechanism of action of this compound and its potential applications in drug discovery, material science, and catalysis.
合成法
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(4,5-dimethylimidazol-1-yl)ethan-1-ol with 2,6-dimethylmorpholine-4-carbaldehyde in the presence of a catalyst. The resulting product is this compound, which can be purified using column chromatography.
科学的研究の応用
2-(4,5-Dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer and antiviral activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
特性
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-5-15(6-10(2)18-9)13(17)7-16-8-14-11(3)12(16)4/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPMMTDZTVXGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)


![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)
![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)


![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide](/img/structure/B7594741.png)